Cas no 95464-05-4 (Pd(dppf)Cl2 · DCM)
Pd(dppf)Cl2 · DCM Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride Dichloromethane Adduct
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane
- Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
- (1,1'-Bis(diphenylphosphino)ferrocene)dichloropalladium-dichloromethane
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Complex With Dichlor
- [1’1-Bis(diphenylphosphino)ferrocene] dichloropalladium(II),complex with dichloromethane
- 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)-dichloride dichloromethane complex
- 1,1-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex
- 1,1'-Bis(diphenylphosphino)ferrocene-palladiuM(II)dichloride dichloroMethane adduct
- Pd(dppf)Cl2 · CH2Cl2
- Pd(dppf)Cl2 · DCM
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1:1)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Dichloromethane Adduct
- DICHLORO[1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENE]-PALLADIUM DICHLOROMETHANE ADDUCT
- DICHLORO[1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENE]PALLADIUM(II) DICHLOROMETHANE COMPLEX
- 1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENEPALLADIUM(II) DICHLORIDE, DICHLOROMETHANE
- [1,1'-BIS(DIPHENYLPHOSPHINO)FERROCENE]DICHLOROPALLADIUM(II), COMPLEX WITH DICHLOROMETHANE (1:1)
- 1'1-Bis(diphenylphosphino)fewocene Palladium(Ⅱ)chloride dichloromethane chloride
- 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichlorome
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- MDL: MFCD00792899
- Inchi: 1S/2C17H11P.CH2Cl2.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1-3;;;;/h2*1-6,9-12,18H;1H2;2*1H;;/q;;;;;+2;/p-2
- InChI Key: VRMVBERIWPSLSJ-UHFFFAOYSA-L
- SMILES: C(Cl)Cl.[Cl-][Pd+2]1(P(C2C=CC=CC=2)(C2C=CC=CC=2)[C-]23C4=C5C6=C2[Fe+2]27893456C3C2=C7[C-]8(C9=3)P1(C1C=CC=CC=1)C1C=CC=CC=1)[Cl-]
Computed Properties
- Exact Mass: 823.97400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 43
- Rotatable Bond Count: 6
Experimental Properties
- Color/Form: Orange or red powder
- Density: 1 g/cm3
- Melting Point: 275-280 °C
- Boiling Point: 476.3±28.0 °C at 760 mmHg
- Flash Point: 241.9±24.0 °C
- Solubility: Soluble in chloroform (a little) \ methanol (a little)
- Water Partition Coefficient: Insoluble in water.
- PSA: 27.18000
- LogP: 10.92180
- Solubility: Insoluble in water
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Pd(dppf)Cl2 · DCM Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38-40-48/20/22-67
- Safety Instruction: S26-S24/25-S36-S37
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22; R36/37/38; R40
- TSCA:No
Pd(dppf)Cl2 · DCM Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600070-1g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 1g |
¥159.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2064-25g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98.0%(T&E) | 25g |
¥5650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2064-5g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98.0%(T&E) | 5g |
¥1490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2064-1g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98.0%(T&E) | 1g |
¥790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B083A-25g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 25g |
¥4803.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B083A-1g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 1g |
¥247.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B083A-5g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 5g |
¥1152.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119542-1g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 1g |
¥267.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119542-25g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 25g |
¥4652.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B119542-5g |
Pd(dppf)Cl2 · DCM |
95464-05-4 | 98% | 5g |
¥1163.90 | 2023-09-04 |
Pd(dppf)Cl2 · DCM Suppliers
Pd(dppf)Cl2 · DCM Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on Pd(dppf)Cl2 · DCM
Introduction to Pd(dppf)Cl2·DCM and Its Significance in Modern Catalysis
The compound with the CAS number 95464-05-4 is a well-known coordination complex, specifically Pd(dppf)Cl2·DCM, where dppf stands for 1,1'-bis(diphenylphosphino)ferrocene and DCM refers to dichloromethane. This intricate molecular structure has garnered significant attention in the field of catalysis due to its unique electronic and steric properties. The presence of palladium at the core of the molecule, coordinated with dppf ligands and chloride ions, endows it with exceptional catalytic activity in various organic transformations.
In recent years, the applications of Pd(dppf)Cl2·DCM have expanded considerably, particularly in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules. One of the most notable examples is its role in the Suzuki-Miyaura coupling, a reaction that has become indispensable in pharmaceutical and materials science research. The dppf ligand, with its bulky phosphine groups, provides steric control over the palladium center, facilitating high selectivity and yield in these reactions.
The use of Pd(dppf)Cl2·DCM as a catalyst has also been explored in other areas such as hydrogenation and oxidation reactions. For instance, recent studies have demonstrated its efficacy in the asymmetric hydrogenation of ketones, where it promotes high enantioselectivity due to its chiral ligand environment. This capability is particularly valuable in the pharmaceutical industry, where enantiomerically pure compounds are often required for therapeutic efficacy.
The solubility of Pd(dppf)Cl2·DCM in dichloromethane (DCM) further enhances its utility as a catalyst. DCM is a versatile solvent that can dissolve a wide range of organic substrates, making it an ideal medium for many catalytic reactions. This solubility feature allows for efficient dispersion of the catalyst, ensuring optimal contact between the catalyst and reactants, thereby improving reaction kinetics.
The stability of Pd(dppf)Cl2, both chemically and thermally, is another critical factor contributing to its widespread use. Unlike some other palladium catalysts that degrade under harsh conditions, this complex remains robust even when exposed to elevated temperatures or strong acids/bases. This stability ensures consistent performance across various reaction conditions, making it a reliable choice for industrial applications.
In academic research, Pd(dppf)Cl2·DCM has been employed to develop novel catalytic systems. For example, researchers have investigated its role in photoredox catalysis, where it acts as both an electron donor and an acceptor due to the presence of the ferrocene unit in the dppf ligand. This dual functionality enables efficient energy transfer processes, opening up new possibilities for sustainable synthetic methods.
The environmental impact of using palladium catalysts like Pd(dppf)Cl2 has also been a topic of interest. While palladium is relatively rare and expensive compared to other transition metals, its high efficiency often justifies its use in industrial processes. Efforts are ongoing to develop more sustainable catalytic systems that minimize metal waste or allow for easy recovery and reuse of the catalyst.
The future prospects for Pd(dppf)Cl2-based catalysts are promising. Ongoing research aims to expand their utility into new areas such as polymer synthesis and energy conversion technologies. Additionally, modifications to the dppf ligand structure are being explored to enhance specific catalytic properties or to tailor reactivity towards particular applications.
In conclusion, Pd(dppf)Cl2, particularly when formulated as Pd(dppf)Cl2\cdot\cdot\cdot\cdot\cdot\cdot\cdot\cdot\cdot\cdot DC M (CAS number 95464-05-4), represents a cornerstone in modern catalysis. Its unique combination of reactivity, selectivity, and stability makes it an invaluable tool for both academic research and industrial applications. As our understanding of coordination chemistry continues to evolve, we can expect even more innovative uses for this remarkable compound.
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